molecular formula C10H8N2O4 B13611675 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid

Cat. No.: B13611675
M. Wt: 220.18 g/mol
InChI Key: FUYOIKVQLYFUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the use of aldehydes, isocyanides, and 2-aminopyridine under acidic conditions . Another approach includes the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems, which allow for the efficient and scalable synthesis of imidazo[1,2-a]pyridine derivatives . These methods often utilize microreactors to control reaction conditions precisely, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.

    Imidazo[1,2-b]pyridazine: Another heterocyclic compound with potential therapeutic uses.

    Imidazo[1,2-c]pyrimidine: Known for its applications in medicinal chemistry and material science.

Uniqueness

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its methoxycarbonyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

6-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-7(9(13)14)5-12(8)4-6/h2-5H,1H3,(H,13,14)

InChI Key

FUYOIKVQLYFUFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.